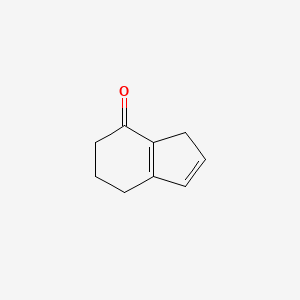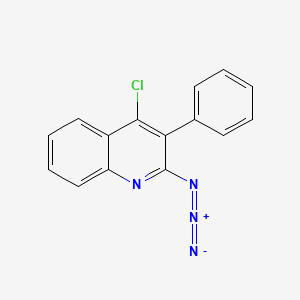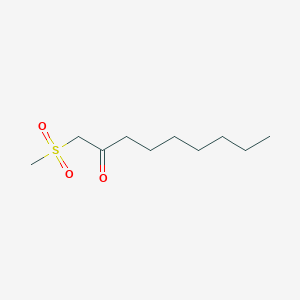
1-(Methanesulfonyl)nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonyl)nonan-2-one is an organic compound that belongs to the class of sulfonyl ketones It is characterized by the presence of a methanesulfonyl group attached to a nonan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)nonan-2-one can be synthesized through several methods. One common approach involves the reaction of nonan-2-one with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonyl)nonan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted nonan-2-ones.
Reduction: Nonan-2-ol derivatives.
Oxidation: Nonanoic acid and related compounds.
Scientific Research Applications
1-(Methanesulfonyl)nonan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)nonan-2-one involves its reactivity with various chemical reagents. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ketone group can undergo reduction or oxidation, leading to the formation of different functional groups and compounds .
Comparison with Similar Compounds
Nonan-2-one: A simple ketone with similar structural features but lacking the methanesulfonyl group.
Methanesulfonyl Chloride: A related sulfonyl compound used in the synthesis of methanesulfonyl derivatives.
Properties
CAS No. |
105699-60-3 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-methylsulfonylnonan-2-one |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-6-7-8-10(11)9-14(2,12)13/h3-9H2,1-2H3 |
InChI Key |
JNQMVIKTNZRIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
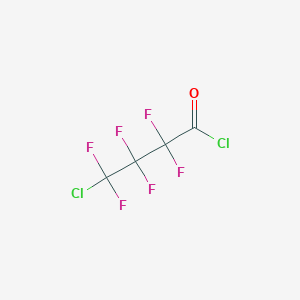
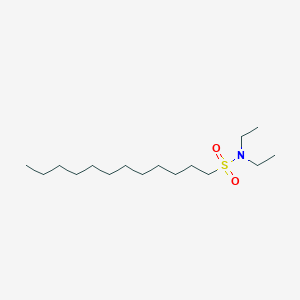
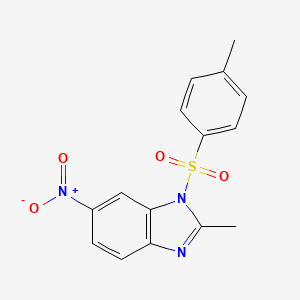
![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)

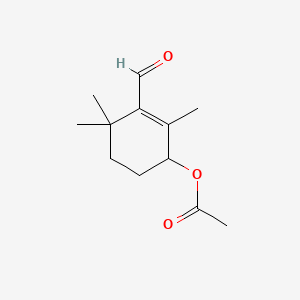
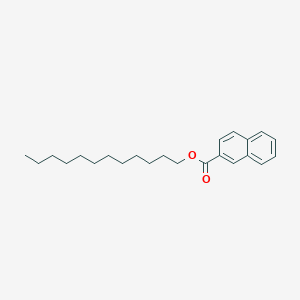
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
